

physical and chemical properties of 2-(3-Fluoropyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(3-Fluoropyridin-2-YL)acetic acid

Cat. No.: B3026502

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Fluoropyridin-2-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **2-(3-Fluoropyridin-2-YL)acetic acid**, a fluorinated pyridine derivative of significant interest in medicinal chemistry. This document delves into its structural characteristics, physicochemical parameters, spectroscopic profile, and reactivity, offering valuable insights for its application in drug discovery and development.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.^[1] The pyridine scaffold, a common motif in pharmaceuticals, is frequently fluorinated to modulate its electronic properties and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. **2-(3-Fluoropyridin-2-YL)acetic acid** belongs to this important class of compounds and serves as a valuable building block for the synthesis of more complex bioactive molecules. Its unique arrangement of a carboxylic acid moiety and a fluorine atom on

the pyridine ring presents distinct opportunities for molecular design and lead optimization in drug discovery programs.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(3-Fluoropyridin-2-YL)acetic acid** is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ FNO ₂	[4]
Molecular Weight	155.13 g/mol	[4]
CAS Number	1000524-32-2	[4]
Appearance	White to off-white powder/crystals	[5]
Boiling Point (Predicted)	259.0 ± 25.0 °C	[6]
Density (Predicted)	1.357 ± 0.06 g/cm ³	[6]
pKa (Predicted)	3.65 ± 0.10	[6]

Note: Experimental data for boiling point, density, and pKa are not readily available in the surveyed literature. The provided values are based on computational predictions. The predicted pKa suggests that **2-(3-Fluoropyridin-2-YL)acetic acid** is a moderately acidic compound, a characteristic that will influence its ionization state at physiological pH and its potential for forming salt-bridge interactions with biological targets. The temperature can also affect the pKa value, which is a crucial consideration for biological assays conducted at 37°C.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2-(3-Fluoropyridin-2-YL)acetic acid**. While a complete set of experimentally derived spectra for this specific molecule is not publicly available, the expected spectral features can be inferred from the analysis of similar structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group. The methylene protons will likely appear as a singlet.[8][9][10][11][12][13]
- ^{13}C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically >170 ppm).[9][14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

- A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .[18][19][20]
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm^{-1} .[18][19][20]
- C-F stretching vibrations, which can appear in the fingerprint region.
- C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 155. Common fragmentation patterns for carboxylic acids include the loss of H_2O ($\text{M}-18$) and the loss of the carboxyl group ($\text{M}-45$).[21][22]

Synthesis and Reactivity Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **2-(3-Fluoropyridin-2-YL)acetic acid** is not widely published, general methods for the preparation of pyridylacetic acid derivatives can be adapted. A plausible synthetic route could involve the following conceptual steps:

[Click to download full resolution via product page](#)

Figure 1: Conceptual synthetic workflow for **2-(3-Fluoropyridin-2-YL)acetic acid**.

This approach would likely involve a palladium-catalyzed cross-coupling reaction of a suitable starting material like 2-chloro-3-fluoropyridine with a protected acetic acid equivalent, such as a malonic ester, followed by hydrolysis and decarboxylation. Other strategies could involve the functionalization of a pre-formed pyridylacetic acid scaffold.

Reactivity Profile

The reactivity of **2-(3-Fluoropyridin-2-YL)acetic acid** is dictated by its functional groups: the carboxylic acid and the fluoropyridine ring.

- **Carboxylic Acid Group:** This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for incorporating this building block into larger molecules.
- **Fluoropyridine Ring:** The fluorine atom at the 3-position is generally less susceptible to nucleophilic aromatic substitution compared to fluorine at the 2- or 4-positions. However, under forcing conditions or with highly activated nucleophiles, substitution may occur. The pyridine nitrogen can be protonated or alkylated.

Applications in Drug Discovery

Fluorinated pyridine derivatives are integral components of numerous approved drugs and clinical candidates.[23] The presence of the fluorine atom in **2-(3-Fluoropyridin-2-YL)acetic acid** can confer several advantageous properties to a drug molecule:

- Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to an increased half-life of the drug.
- Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, thereby improving potency.
- Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity and pKa, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[24][25]

While specific biological activities of **2-(3-Fluoropyridin-2-YL)acetic acid** itself are not extensively documented, it serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, related fluorinated pyridylacetic acid derivatives have been investigated for their biological activities.[2]

Handling and Storage

2-(3-Fluoropyridin-2-YL)acetic acid should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place.

Conclusion

2-(3-Fluoropyridin-2-YL)acetic acid is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its unique combination of a pyridine ring, a fluorine atom, and a carboxylic acid moiety offers a versatile platform for the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the design and development of next-generation pharmaceuticals. Further experimental studies to fully elucidate its properties and explore its biological activities are warranted.

References

- Chemspace. 2-[1-(3-fluoropyridin-2-yl)-N-methylformamido]acetic acid. [Link]
- Avdeef, A., et al. (2018). Biorelevant pKa (37°C)

- Human Metabolome Database. ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0000042). [\[Link\]](#)
- Human Metabolome Database. ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000042). [\[Link\]](#)
- **2-(3-FLUOROPYRIDIN-2-YL)ACETIC ACID.** [\[Link\]](#)
- Pharmaffiliates. 1000524-32-2| Chemical Name : **2-(3-Fluoropyridin-2-yl)acetic acid.** [\[Link\]](#)
- ResearchGate. FT-IR spectrum of the acetic acid. [\[Link\]](#)
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [\[Link\]](#)
- Chemistry LibreTexts. 2.4: Functional Groups. [\[Link\]](#)
- The Royal Society of Chemistry.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. *Drug Design, Development and Therapy*, 8, 949–960.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric identification of organic compounds. John Wiley & Sons.
- Organic Chemistry Data. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. [\[Link\]](#)
- PubMed.
- mzCloud. Fluroxypyrr. [\[Link\]](#)
- Exploring 2-Acetyl-3-fluoropyridine: A Key Pharmaceutical Intermedi
- ITRC. 4 Physical and Chemical Properties – PFAS — Per - and Polyfluoroalkyl Substances. [\[Link\]](#)
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [\[Link\]](#)
- ResearchGate. (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. [\[Link\]](#)
- PubChemLite. 2-(2-fluoropyridin-3-yl)acetic acid (C₇H₆FNO₂). [\[Link\]](#)
- MDPI.
- PubMed. Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability-part one. [\[Link\]](#)
- National Institute of Standards and Technology. Acetic acid. [\[Link\]](#)
- ResearchGate. Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability—Part one. [\[Link\]](#)
- PubChem. Perfluorooctanoic acid. [\[Link\]](#)
- CHEMISTRY 1000. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [\[Link\]](#)
- MDPI. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [\[Link\]](#)
- National Institute of Standards and Technology. Fluoroacetic acid. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 2-((3-Fluoropyridin-4-yl)oxy)acetic acid [smolecule.com]
- 3. 2-(4-Fluoropyridin-2-yl)acetic acid (1000530-31-3) for sale [vulcanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. innospk.com [innospk.com]
- 6. 2-(3-FLUOROPYRIDIN-2-YL)ACETIC ACID CAS#: 1000524-32-2 [m.chemicalbook.com]
- 7. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042) [hmdb.ca]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042) [hmdb.ca]
- 10. rsc.org [rsc.org]
- 11. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 12. ekwan.github.io [ekwan.github.io]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Acetic acid [webbook.nist.gov]
- 21. Fluoroacetic acid [webbook.nist.gov]
- 22. Acetic acid(64-19-7) MS spectrum [chemicalbook.com]
- 23. mdpi.com [mdpi.com]
- 24. Selected physicochemical aspects of poly- and perfluoroalkylated substances relevant to performance, environment and sustainability-part one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 2-(3-Fluoropyridin-2-YL)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026502#physical-and-chemical-properties-of-2-3-fluoropyridin-2-yl-acetic-acid\]](https://www.benchchem.com/product/b3026502#physical-and-chemical-properties-of-2-3-fluoropyridin-2-yl-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com